N-Boc-2-(2-Piperidinyl)-DL-glycine
Description
N-Boc-2-(2-Piperidinyl)-DL-glycine is a chiral amino acid derivative featuring a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its structure combines the rigidity of the piperidine moiety with the stereochemical complexity of a glycine backbone. The Boc group enhances solubility in organic solvents and stabilizes intermediates during synthetic reactions .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-2-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-4-5-7-13-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
VUIDDSMLWHFQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Protection of the amino group of glycine using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- Introduction of the piperidinyl substituent by coupling piperidine or its derivatives to the glycine backbone.
- Use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N’-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
- Catalysis by 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency and yield under milder conditions.
Detailed Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of glycine amino group | Boc anhydride (Boc2O), base (e.g., triethylamine) | Forms N-Boc-glycine intermediate |
| 2 | Activation of carboxyl group | EDCI or DCC, DMAP catalyst | Forms active ester intermediate |
| 3 | Coupling with piperidine derivative | Piperidine or substituted piperidine | Amide bond formation |
| 4 | Purification | Chromatography or recrystallization | Yields pure this compound |
This approach allows selective protection and coupling, avoiding premature deprotection of the Boc group and ensuring high purity and yield.
Alternative Synthetic Approaches
- β-Keto Ester Route: Starting from N-Boc protected piperidine acids treated with Meldrum’s acid and carbodiimide reagents to form β-keto esters, followed by methanolysis and further transformations to incorporate the glycine backbone.
- Aziridine Ring-Opening: Using regioselective ring-opening of aziridine phosphonic acid derivatives with piperidine nucleophiles under optimized conditions to yield amino acid derivatives with high yields and minimal side products.
Reaction Mechanisms and Catalysis
The key mechanistic feature in the synthesis of this compound is the nucleophilic acyl substitution where the nitrogen atom of the piperidinyl group attacks the activated carboxyl carbon of the Boc-protected glycine intermediate. The Boc group stabilizes the amino functionality, allowing selective amide bond formation without premature deprotection.
Use of catalysts such as DMAP accelerates the formation of the active ester intermediate and improves the overall reaction rate and yield by stabilizing transition states and facilitating nucleophilic attack.
Analytical Data and Characterization
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | Approximately 262.29 g/mol |
| Physical State | Typically solid, stable under ambient conditions |
| Spectroscopic Data | Characteristic NMR shifts for Boc group and piperidinyl protons; IR absorption bands for amide and carbamate functionalities |
| Purity Assessment | Chromatographic techniques (HPLC, TLC) and melting point analysis |
The compound exhibits stability under various synthetic and storage conditions, making it suitable for further chemical modifications.
Research Discoveries and Applications
- Medicinal Chemistry: The compound serves as a building block for designing peptide mimetics and drug candidates, leveraging the piperidine ring for bioactivity modulation.
- Peptide Synthesis: The Boc protection allows stepwise peptide elongation without side reactions, facilitating the synthesis of complex peptides.
- Chemical Modifications: this compound can undergo oxidation, reduction, and substitution reactions to introduce or modify functional groups for diverse applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Boc Protection + Carbodiimide Coupling | Boc2O, EDCI/DCC, DMAP, piperidine | High yield, mild conditions, selective protection | Requires careful control of reaction conditions |
| β-Keto Ester Route | Meldrum’s acid, EDC·HCl, DMAP, DMF·DMA | Enables regioselective functionalization | Multi-step, requires intermediate purification |
| Aziridine Ring-Opening | Aziridine phosphonic acid, piperidine nucleophile | High yield, minimal side products | Specialized substrates, sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-Piperidinyl)-DL-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the glycine moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce modified piperidine or glycine structures .
Scientific Research Applications
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex molecules and is studied for its potential interactions with biological molecules and pathways. The compound is also investigated for potential therapeutic properties and as a building block for drug development and is utilized in the production of pharmaceuticals and fine chemicals. In vitro studies have indicated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Applications in Scientific Research
N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine has a variety of applications in scientific research:
- Chemistry It is employed as an intermediate in the synthesis of more complex molecules.
- Biology The compound is studied for its potential interactions with biological molecules and pathways.
- Medicine It is investigated for its potential therapeutic properties and as a building block for drug development.
- Industry It is utilized in the production of pharmaceuticals and fine chemicals.
Related Compounds
Mechanism of Action
The mechanism of action of N-Boc-2-(2-Piperidinyl)-DL-glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the piperidine and glycine moieties can interact with biological systems. The compound may act as a substrate or inhibitor for enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the aromatic/heterocyclic ring or the amino acid backbone. These variations influence physicochemical properties and reactivity:
Key Observations :
- Substituent Polarity : The trifluoromethyl group in N-Boc-2-(4-Trifluoromethylphenyl)-DL-glycine increases lipophilicity compared to phenyl or piperidinyl analogs, impacting membrane permeability in biological systems .
- Protecting Groups : Replacing Boc with Fmoc (as in Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine) alters solubility and deprotection conditions, making it more suitable for solid-phase peptide synthesis .
Physicochemical and Thermal Properties
- Thermal Stability : N-Boc-2-piperidinecarboxylic acid has a melting point of 130–133°C and a boiling point of 353.2°C, while N-Boc-2-(4-Trifluoromethylphenyl)-DL-glycine decomposes at 416.4°C, reflecting increased thermal stability due to the CF₃ group .
- Solubility : All Boc-protected analogs are insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DCM). Fmoc derivatives show improved solubility for peptide synthesis .
Biological Activity
N-Boc-2-(2-Piperidinyl)-DL-glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and applications of this compound, drawing on diverse sources to provide a comprehensive understanding.
1. Synthesis of this compound
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group, which is a common strategy in peptide synthesis to enhance stability and solubility. The compound can be synthesized through various methods, including:
- Direct Amination : Reaction of Boc-protected glycine with 2-piperidinyl derivatives.
- Coupling Reactions : Utilizing activated esters or amides to facilitate the formation of peptide bonds.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related peptides have demonstrated their ability to induce cytotoxicity in various cancer cell lines, such as HeLa and Jurkat cells. The mechanism often involves the inhibition of key cellular pathways associated with proliferation and survival.
A notable study reported that a synthetic analogue of vioprolide B, which incorporated a glycine fragment similar to this compound, showed an IC50 value of approximately 123 nM against Jurkat cells, indicating potent cytotoxicity . In contrast, modifications that removed critical functional groups resulted in loss of activity.
Neuroactive Properties
This compound has been investigated for its neuroactive properties. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have been shown to modulate neurotransmission and exhibit anxiolytic effects in preclinical models.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Boc Group | Enhances solubility and stability |
| Piperidine Ring | Potential interaction with neuroreceptors |
| Glycine Backbone | Essential for maintaining bioactivity |
Research indicates that modifications to these structural features can significantly alter the compound's efficacy and selectivity .
Case Study 1: Anticancer Evaluation
In a comparative study involving various peptide analogues, this compound was evaluated alongside other compounds for its anticancer activity. The results demonstrated that while some analogues showed limited activity, this compound retained significant cytotoxic effects against multiple cancer cell lines .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of compounds structurally related to this compound. The research highlighted its potential as a therapeutic agent for anxiety disorders, showing promising results in animal models .
5. Conclusion
This compound represents a versatile compound with notable biological activities, particularly in anticancer and neuropharmacological contexts. Ongoing research is essential to further elucidate its mechanisms of action and optimize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Boc-2-(2-Piperidinyl)-DL-glycine, and how can Boc group stability be maintained during synthesis?
- Methodology : The compound can be synthesized via alkylation or acylation of the piperidine ring under controlled conditions. For example, using N-Boc-protected intermediates in ether solvents at low temperatures (-80°C to -60°C) helps preserve stereochemical integrity and prevent Boc deprotection. Acid-sensitive reactions should avoid strong protic acids; instead, mild Lewis acids or neutral conditions are preferred. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization ensures high purity (>97%, as validated by HPLC or GC) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with Boc group protons typically appearing at δ 1.4–1.5 ppm (singlet) and piperidine protons in δ 1.6–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 229.27 for N-Boc-2-piperidinecarboxylic acid derivatives) .
- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection (>97.0% purity threshold) .
Q. How does the solubility profile of this compound influence reaction design?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, THF) and chlorinated solvents (e.g., DCM). Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) should precede large-scale reactions. Co-solvents like methanol or acetone may enhance solubility for kinetic studies .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during this compound synthesis, given its propensity for racemization?
- Methodology : Racemization is minimized by:
- Low-temperature conditions : Reactions conducted below -60°C in ethereal solvents (e.g., THF, diethyl ether) slow enantiomerization .
- Non-coordinating solvents : Hexane or toluene reduces ligand-assisted stereochemical inversion.
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., >98% ee) and kinetic resolution during crystallization .
Q. What are the kinetic parameters (ΔH‡, ΔS‡) for enantiomerization of this compound derivatives under varying solvent and ligand conditions?
- Methodology : Enantiomerization kinetics are studied via dynamic NMR or polarimetry. For example, in THF with TMEDA ligand, ΔH‡ and ΔS‡ values are derived from Eyring plots. Results show that bulky ligands (e.g., (-)-sparteine) increase activation energy (ΔH‡ > 60 kJ/mol), stabilizing the desired enantiomer .
Q. How do solvent polarity and proticity affect the conformational stability of this compound in organometallic reactions?
- Methodology : Solvent effects are tested using dielectric constant (ε) and donor number (DN) metrics. Polar aprotic solvents (e.g., DMF, ε = 37) stabilize carbamate groups, while protic solvents (e.g., ethanol) may induce Boc cleavage. F NMR or circular dichroism (CD) monitors conformational shifts during lithium-halogen exchange reactions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodology :
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., lithiation).
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact; rinse immediately with water if exposed .
- Ventilation : Fume hoods mitigate inhalation risks during solvent evaporation or high-temperature steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
